2,4-Dihydroxybenzamide

Solid-state properties Crystallinity Thermal stability

2,4-Dihydroxybenzamide (CAS 3147-45-3), also known as β-resorcylamide or 4-hydroxysalicylamide, is a dihydroxylated benzamide derivative with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol. It belongs to the salicylamide class of compounds, characterized by a benzene ring bearing two hydroxyl groups at the 2- and 4-positions and a primary amide group.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 3147-45-3
Cat. No. B1346612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzamide
CAS3147-45-3
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)N
InChIInChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)
InChIKeyIIUJCQYKTGNRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzamide CAS 3147-45-3: Baseline Identity and Procurement-Relevant Properties


2,4-Dihydroxybenzamide (CAS 3147-45-3), also known as β-resorcylamide or 4-hydroxysalicylamide, is a dihydroxylated benzamide derivative with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol [1]. It belongs to the salicylamide class of compounds, characterized by a benzene ring bearing two hydroxyl groups at the 2- and 4-positions and a primary amide group. The compound has a predicted pKa of 8.15±0.10 and is soluble in methanol [2]. It exists as a white to light red crystalline solid at ambient temperature and is commercially available at ≥98% purity (HPLC) . 2,4-Dihydroxybenzamide has been identified as a specific inhibitor of glutathione reductase and has served as a key scaffold in the development of clinical-stage drug candidates, notably the Hsp90 inhibitor AT13387 [3][4].

Why 2,4-Dihydroxybenzamide Cannot Be Interchanged with Positional Isomers or Functional Analogs


The position of hydroxyl substituents on the benzamide ring fundamentally alters hydrogen-bonding networks, molecular recognition, and solid-state properties. The 2,4-dihydroxy substitution pattern confers a unique spatial orientation of the amide protons that is distinct from the 2,5-isomer and more closely resembles salicylamide, as demonstrated by 1D and 2D NMR spectroscopy [1]. This translates into differences in melting point, crystallinity, and biological target engagement profiles. The 2,4-dihydroxybenzamide scaffold is privileged in fragment-based drug design: it served as the lead molecule for the clinical Hsp90 inhibitor AT13387, while the 2,5-isomer (gentisamide) is primarily recognized as a metabolite of salicylamide with no reported Hsp90 pharmacology [2]. Similarly, the 2,4-dihydroxybenzamide core is embedded in the potent pan-PDK inhibitor VER-246608 (IC50 values: 35–91 nM across PDK isoforms), underscoring the scaffold's productive binding geometry relative to other dihydroxybenzamide regioisomers [3]. Simple substitution with the corresponding acid (2,4-dihydroxybenzoic acid) or the mono-hydroxy analog (salicylamide) is therefore non-equivalent for applications requiring the specific hydrogen-bond donor/acceptor arrangement, target engagement, or solid-state properties of 2,4-dihydroxybenzamide.

2,4-Dihydroxybenzamide: Head-to-Head Quantitative Differentiation Evidence Against Comparators


Melting Point Elevation: 2,4-Dihydroxybenzamide vs. Positional Isomers and Analogs

2,4-Dihydroxybenzamide exhibits a melting point of 228 °C, which is substantially higher than that of its closest positional isomer 2,5-dihydroxybenzamide (gentisamide, 218–218.5 °C), the mono-hydroxy analog salicylamide (2-hydroxybenzamide, 139–142 °C), and the corresponding acid 2,4-dihydroxybenzoic acid (208–211 °C) [1][2][3]. The elevated melting point is consistent with a more extensive intermolecular hydrogen-bond network enabled by the 2,4-disubstitution pattern.

Solid-state properties Crystallinity Thermal stability

Amide Proton Spatial Orientation: 2,4- vs. 2,5-Dihydroxybenzamide by NMR and FT-IR

In a direct comparative study, Jadrijevic-Mladar Takac and Vikic Topic (2004) analyzed the FT-IR and one- and two-dimensional 1H and 13C NMR spectra of 2,4-dihydroxybenzamide and 2,5-dihydroxybenzamide. The spectral data demonstrated that the amide proton spatial orientation and overall spectroscopic characteristics of 2,4-dihydroxybenzamide are more similar to those of salicylamide (2-hydroxybenzamide) than to those of 2,5-dihydroxybenzamide [1]. This indicates that the 2-hydroxy group in the 2,4-isomer participates in a specific intramolecular hydrogen bond with the amide carbonyl, constraining the molecular conformation in a way that is not accessible to the 2,5-isomer.

Molecular conformation Spectroscopic fingerprinting Hydrogen bonding

Hsp90 Inhibitor Lead Scaffold: 2,4-Dihydroxybenzamide as the Privileged Starting Point for Clinical Candidate AT13387

In the fragment-based drug discovery program leading to the clinical Hsp90 inhibitor AT13387, the 2,4-dihydroxybenzamide fragment (lead molecule 1) was specifically selected based on its binding to the N-terminal ATP-binding site of Hsp90 [1]. Structure-guided optimization of this 2,4-dihydroxybenzamide core yielded AT13387, which progressed through preclinical development into human clinical trials [1]. In contrast, the 2,5-dihydroxybenzamide isomer (gentisamide) has not been reported as an Hsp90 ligand or inhibitor; its primary biological role is as a hepatic metabolite of salicylamide undergoing sulfation and glucuronidation . The 2,4-dihydroxy substitution pattern is therefore a validated, productive scaffold for this important target class, while the 2,5-isomer lacks this pharmacological profile.

Fragment-based drug design Hsp90 inhibition Cancer therapeutics

PDK Inhibitor Pharmacophore: 2,4-Dihydroxybenzamide Moiety in Potent Pan-PDK Inhibitor VER-246608

The 2,4-dihydroxybenzamide moiety is a critical component of VER-246608, a potent pan-isoform ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [1]. VER-246608 displays IC50 values of 35 nM (PDK-1), 84 nM (PDK-2), 40 nM (PDK-3), and 91 nM (PDK-4), demonstrating high potency across all four PDK isoforms . The compound disrupts Warburg metabolism by increasing pyruvate dehydrogenase complex activity and oxygen consumption while reducing lactate production in PC3 cancer cells [1]. The 2,4-dihydroxybenzamide scaffold contributes essential hydrogen-bonding interactions with the kinase ATP-binding pocket. By contrast, inhibitors built on alternative dihydroxybenzamide regioisomers (e.g., 2,5- or 3,4-substitution) have not been reported to achieve comparable PDK potency, underscoring the functional uniqueness of the 2,4-disubstitution pattern for this target class.

Pyruvate dehydrogenase kinase Warburg metabolism Cancer metabolism

Glutathione Reductase Inhibition: Selective Activity of the 2,4-Dihydroxybenzamide Scaffold

2,4-Dihydroxybenzamide has been reported as a specific inhibitor of glutathione reductase (GR) [1]. While published IC50 data for the parent compound against human GR are limited, N-substituted 2,4-dihydroxybenzamide derivatives have demonstrated GR inhibition: N-(2,4-dihydroxybenzyl)-2,4-dihydroxybenzamide exhibited an IC50 of 0.029 mM against mushroom (Agaricus bisporus) GR, and N-benzyl-2,4-dihydroxybenzamide showed an IC50 of 1.660 mM [2][3]. In contrast, 2,5-dihydroxybenzamide (gentisamide) is extensively metabolized via sulfation and glucuronidation and is not recognized as a GR inhibitor in the literature . The differential GR inhibition profile between the 2,4- and 2,5-isomers represents a significant functional distinction for applications in redox biology research.

Glutathione reductase Enzyme inhibition Oxidative stress

Procurement-Driven Application Scenarios Where 2,4-Dihydroxybenzamide Outperforms Analogs


Fragment-Based Drug Discovery Targeting Hsp90 for Oncology

The 2,4-dihydroxybenzamide scaffold is the validated starting point for Hsp90 inhibitor development, having yielded the clinical candidate AT13387 through structure-guided optimization [1]. Procurement of 2,4-dihydroxybenzamide (rather than the 2,5-isomer or the corresponding acid) ensures access to a fragment with confirmed Hsp90 binding and established SAR trajectories. The amide proton geometry, intramolecular hydrogen bonding, and thermal stability (mp 228 °C) are all compatible with fragment soaking, X-ray crystallography, and subsequent medicinal chemistry elaboration.

Pyruvate Dehydrogenase Kinase (PDK) Inhibitor Development for Cancer Metabolism

The 2,4-dihydroxybenzamide moiety is embedded in the potent pan-PDK inhibitor VER-246608 (IC50 35–91 nM across PDK isoforms) [2]. Researchers designing PDK-directed chemical probes or therapeutic leads should prioritize the 2,4-dihydroxybenzamide core, as it provides the essential pharmacophoric elements for ATP-competitive kinase inhibition, a feature not replicated by other dihydroxybenzamide regioisomers.

Glutathione Reductase Inhibition Studies in Redox Biology

2,4-Dihydroxybenzamide is identified as a specific inhibitor of glutathione reductase, with N-substituted derivatives reaching IC50 values as low as 0.029 mM [3][4]. For investigations into cellular glutathione homeostasis, oxidative stress responses, or GR-targeted probe development, the 2,4-substitution pattern is essential, as the 2,5-isomer (gentisamide) is preferentially metabolized via conjugation pathways and lacks GR inhibitory activity .

Synthetic Building Block Requiring High Thermal Stability and Crystallinity

With a melting point of 228 °C—approximately 10 °C higher than 2,5-dihydroxybenzamide (218 °C) and nearly 90 °C higher than salicylamide (140 °C)—2,4-dihydroxybenzamide offers superior thermal resilience [5][6]. This property is advantageous for solid-phase synthesis, high-temperature coupling reactions, and formulation processes where low-melting intermediates may decompose or lead to poor crystallinity. Procurement of the 2,4-isomer rather than the 2,5-isomer or the acid analog ensures process robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.